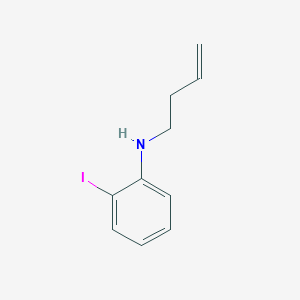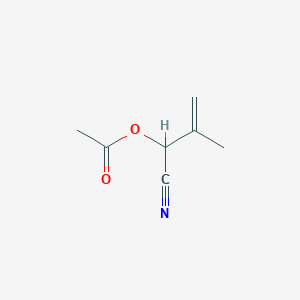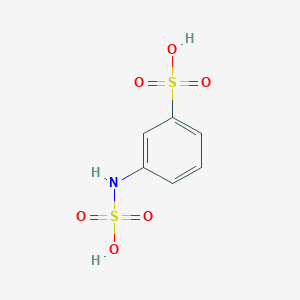
Ethyl(dimethoxy)phenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(dimethoxy)phenylsilane is an organosilicon compound that features a phenyl group attached to a silicon atom, which is further bonded to an ethyl group and two methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl(dimethoxy)phenylsilane can be synthesized through a multi-step process involving the reaction of phenylmagnesium bromide with silicon tetrachloride to form phenyltrichlorosilane. This intermediate is then reacted with ethanol and methanol under controlled conditions to yield this compound. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as distillation and chromatography to remove impurities and achieve high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl(dimethoxy)phenylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted phenylsilanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl(dimethoxy)phenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the modification of biomolecules for enhanced stability and functionality.
Industry: this compound is used in the production of advanced materials such as silicone resins and coatings.
Wirkmechanismus
The mechanism by which ethyl(dimethoxy)phenylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. The presence of the phenyl group enhances the compound’s reactivity and stability, making it a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylsilane: Similar structure but lacks the ethyl and methoxy groups.
Ethylsilane: Contains an ethyl group but lacks the phenyl and methoxy groups.
Dimethoxyphenylsilane: Contains methoxy and phenyl groups but lacks the ethyl group.
Uniqueness
Ethyl(dimethoxy)phenylsilane is unique due to the combination of ethyl, methoxy, and phenyl groups attached to the silicon atom. This unique structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it suitable for a wide range of applications in organic synthesis and materials science.
Eigenschaften
| 112123-25-8 | |
Molekularformel |
C10H16O2Si |
Molekulargewicht |
196.32 g/mol |
IUPAC-Name |
ethyl-dimethoxy-phenylsilane |
InChI |
InChI=1S/C10H16O2Si/c1-4-13(11-2,12-3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 |
InChI-Schlüssel |
OWFNNCHTAVHPBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](C1=CC=CC=C1)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hydroxymethyl 5-(benzoyloxy)-9,11b-dimethyl-8-oxotetradecahydro-9,11a-methanocyclohepta[a]naphthalene-4-carboxylate](/img/structure/B14303727.png)

![Diethyl amino[(1H-indol-3-yl)methyl]propanedioate](/img/structure/B14303745.png)
![(NZ)-N-[2-(4-fluorophenyl)-1-pyridin-4-ylethylidene]hydroxylamine](/img/structure/B14303753.png)
![N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide](/img/structure/B14303777.png)




